molecular formula C7H5ClN2O B6605243 2-chloro-5-isocyanato-3-methylpyridine CAS No. 2649080-57-7

2-chloro-5-isocyanato-3-methylpyridine

Cat. No.: B6605243
CAS No.: 2649080-57-7
M. Wt: 168.58 g/mol
InChI Key: HRTFYSDPMJDKSZ-UHFFFAOYSA-N
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Description

2-chloro-5-isocyanato-3-methylpyridine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-isocyanato-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTFYSDPMJDKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pivotal Role of Pyridine Isocyanate Derivatives in Chemical Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic and medicinal chemistry. nih.gov The incorporation of a nitrogen atom into a six-membered aromatic ring imparts unique properties, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for enhancing the pharmacokinetic properties of drug molecules. nih.gov This has led to the inclusion of the pyridine nucleus in thousands of drug candidates. nih.gov

The functional group isocyanate (–N=C=O) is a highly reactive electrophile, readily undergoing addition reactions with a wide range of nucleophiles. wikipedia.orggoogle.com Its reactivity with alcohols to form carbamates, with amines to yield ureas, and with water to produce amines (after decarboxylation of the intermediate carbamic acid) makes it an exceptionally versatile functional group in the synthesis of polymers, pharmaceuticals, and agrochemicals. wikipedia.orggoogle.com

The combination of a pyridine scaffold with an isocyanate functional group creates a class of compounds, pyridine-isocyanate derivatives, that are of significant interest. These molecules serve as valuable intermediates in the synthesis of more complex chemical structures. The pyridine ring can direct reactions and influence the electronic properties of the isocyanate group, while the isocyanate provides a reactive handle for building larger molecular architectures. For instance, reactions of pyridine N-oxides with isocyanates can be a pathway to synthesizing 2-aminopyridines. nih.gov The reactivity of acyl isocyanates with pyridine derivatives has also been studied, leading to the formation of substituted amidates. core.ac.uk

Situating 2 Chloro 5 Isocyanato 3 Methylpyridine in Pyridine Chemistry

Precursor Synthesis and Derivatization of the Pyridine (B92270) Ring

The foundational step in the synthesis of this compound is the construction of the appropriately substituted pyridine ring. This typically involves the synthesis of 2-chloro-5-methylpyridine or a related aminopyridine derivative.

Chlorination and Methylation Strategies for Pyridine Core Formation

The synthesis of the key intermediate, 2-chloro-5-methylpyridine, can be achieved through various routes, often starting from 3-methylpyridine (β-picoline) or pyridone derivatives.

One common approach involves the oxidation of 3-methylpyridine to 3-methylpyridine N-oxide, which then undergoes chlorination. The reaction of 3-methylpyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) can yield a mixture of isomers, including the desired 2-chloro-5-methylpyridine and others such as 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine. google.com The reaction conditions, including the presence of a basic organic nitrogen compound and the choice of solvent and temperature, can be optimized to improve the yield of the desired isomer. google.com For instance, reacting 3-methylpyridine N-oxide with POCl₃ in the presence of a base at temperatures ranging from -50°C to 50°C has been described. Another method involves the use of sulfonyl or sulfamoyl chlorides as chlorinating agents.

A continuous flow process for the preparation of 2-chloro-5-methylpyridine has also been developed, which involves mixing a pyridine oxide-organic nitrogen base solution with a chlorinating agent solution (such as phosgene, diphosgene, triphosgene, thionyl chloride, sulfuryl chloride, or cyanuric chloride) and then with hydrogen chloride. epo.org This method is reported to improve product quality and yield. epo.org

Alternative starting materials include pyridone derivatives. For example, 2-oxo-5-methyl-5,6-dihalopiperidines can be converted to 2-chloro-5-methylpyridine by treatment with a chlorinating agent like phosphorus oxychloride or phosgene at elevated temperatures (80-130°C) in a high-boiling solvent such as 1,2,4-trichlorobenzene. google.compatsnap.com This process can be a single-step conversion from the dihalo compound. google.com Another route starts from pyridone and chlorine gas in the presence of a Lewis acid catalyst like ferric chloride, followed by treatment with phosgene to yield 2-chloro-5-methylpyridine. guidechem.com

The table below summarizes various methods for the synthesis of 2-chloro-5-methylpyridine.

Starting MaterialReagentsKey ConditionsProduct(s)Reference(s)
3-Methylpyridine N-oxidePhosphorus oxychloride (POCl₃)Presence of a basic organic nitrogen compound, -50°C to 50°C2-Chloro-5-methylpyridine and other isomers google.com
3-Methylpyridine N-oxideBenzoyl chloride, Triethylamine, then POCl₃-10°C then reflux2-Chloro-5-methylpyridine scispace.com
2-Oxo-5-methyl-5,6-dihaloperidinePhosphorus oxychloride or Phosgene80-130°C, high-boiling solvent2-Chloro-5-methylpyridine google.compatsnap.com
PyridoneChlorine gas, Ferric chloride, then Phosgene20°C then 110°C2-Chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine guidechem.com
3-MethylpyridineChlorine gas, Catalyst40-60°C in water2-Chloro-5-methylpyridine chemicalbook.com

Preparation of Substituted Aminopyridines as Precursors

The direct precursor to the isocyanate is the corresponding aminopyridine, specifically 5-amino-2-chloro-3-methylpyridine. The synthesis of this intermediate is a critical step.

One of the primary routes to substituted aminopyridines involves the nitration of a suitable pyridine precursor followed by reduction of the nitro group. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been achieved by nitrating 2-amino-4-picoline or 2-hydroxy-4-picoline, though this can lead to issues with regioselectivity and safety on a large scale. google.com The reduction of a nitro group, such as in 2-chloro-4-methyl-3-nitropyridine, is a common method to obtain the corresponding amine. google.com

A method for preparing 2-chloro-3-aminopyridine starts from 2-pyridone, which undergoes nitration and N-alkylation for protection. The resulting N-alkyl-3-nitro-2-pyridone is then chlorinated and dealkylated to give 2-chloro-3-nitropyridine, which is finally reduced to 2-chloro-3-aminopyridine. researchgate.net

Another approach to aminopyridines involves the direct amination of a halo-substituted pyridine, although this is less common for this specific substitution pattern. More intricate multi-step syntheses have also been developed, starting from acyclic precursors. For example, a synthesis of 3-amino-2-chloro-4-methylpyridine has been reported starting from the Knoevenagel condensation of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene, followed by cyclization, chlorination, and functional group transformations. google.com

The table below outlines a general pathway for the synthesis of a key aminopyridine intermediate.

Starting MaterialKey Transformation StepsIntermediate(s)Final ProductReference(s)
2-PyridoneNitration, N-alkylation, Chlorination, Dealkylation, ReductionN-alkyl-3-nitro-2-pyridone, 2-chloro-3-nitropyridine2-Chloro-3-aminopyridine researchgate.net
2-Amino-4-picolineNitration, Reduction2-Amino-4-methyl-3-nitropyridine or 2-Amino-4-methyl-5-nitropyridine3-Amino-2-chloro-4-methylpyridine (after further steps) google.com

Isocyanate Group Introduction

The final and crucial step in the synthesis of this compound is the conversion of the amino group of 5-amino-2-chloro-3-methylpyridine into an isocyanate group. This transformation can be accomplished through several methods, broadly categorized as phosgene-based and non-phosgene approaches.

Phosgene-based Approaches for Isocyanate Formation

The reaction of primary amines with phosgene (COCl₂) is a well-established and widely used industrial method for the production of isocyanates. This process typically involves the reaction of the amine with phosgene in an inert solvent. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate.

For the synthesis of this compound, 5-amino-2-chloro-3-methylpyridine would be reacted with phosgene. This reaction is generally carried out in a solvent such as toluene (B28343) or chlorobenzene. The initial reaction is often performed at low temperatures, followed by heating to effect the elimination of hydrogen chloride and form the isocyanate.

Non-phosgene Methodologies for Isocyanate Synthesis

Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene routes to isocyanates. These methods often involve the use of other carbonylating agents or alternative reaction pathways.

One prominent non-phosgene route is the thermal decomposition of carbamates. The precursor amine, 5-amino-2-chloro-3-methylpyridine, can be reacted with a carbonate, such as dimethyl carbonate (DMC), to form a carbamate (B1207046) intermediate. This reaction is often catalyzed by various metal compounds. organic-chemistry.org The resulting carbamate is then thermally decomposed to yield the desired isocyanate and an alcohol, which can often be recycled. organic-chemistry.org

Another non-phosgene approach is the oxidative carbonylation of amines using carbon monoxide. However, this method can require high pressures and temperatures and may present safety challenges due to the use of CO and oxygen mixtures.

Other non-phosgene reagents for isocyanate synthesis include the use of triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN to convert alcohols (which could be formed from the corresponding amine) to isocyanates. The oxidation of isonitriles, which can be prepared from primary amines, to isocyanates using an oxidant like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride (B1165640) is another alternative.

The table below compares phosgene and a common non-phosgene route for isocyanate synthesis.

MethodReagentsIntermediatesKey AdvantagesKey Disadvantages
Phosgene-basedPhosgene (COCl₂)Carbamoyl chlorideHigh efficiency, well-establishedExtreme toxicity of phosgene, corrosive HCl byproduct
Non-phosgene (Carbamate decomposition)Dimethyl carbonate (DMC), CatalystCarbamateAvoids phosgene, potentially greenerMay require catalysts, two-step process

Conversion of Aminopyridines to Isocyanatopyridines

The conversion of a substituted aminopyridine, such as 5-amino-2-chloro-3-methylpyridine, to the corresponding isocyanatopyridine follows the general principles outlined above.

In a typical phosgenation reaction, a solution of 5-amino-2-chloro-3-methylpyridine in an inert solvent would be treated with a solution of phosgene. The reaction temperature is carefully controlled, and the reaction progress is monitored until the formation of the carbamoyl chloride is complete. Subsequent heating of the reaction mixture would lead to the elimination of HCl and the formation of this compound, which would then be isolated and purified.

For a non-phosgene route via a carbamate, 5-amino-2-chloro-3-methylpyridine would be reacted with dimethyl carbonate in the presence of a suitable catalyst, such as a lead or zinc compound, to form the corresponding methyl carbamate. organic-chemistry.org This intermediate would then be isolated and subjected to thermal decomposition, typically under reduced pressure, to yield this compound and methanol. The choice of catalyst and reaction conditions for the carbamate formation and the temperature and pressure for the subsequent decomposition are critical for achieving a high yield of the final product.

Reactivity and Chemical Transformations of 2 Chloro 5 Isocyanato 3 Methylpyridine

Electrophilic Reactivity of the Isocyanate Functionality

The isocyanate group (–N=C=O) is a potent electrophile, a characteristic that governs the majority of its chemical reactions. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon atom highly susceptible to attack by nucleophiles. The cumulative double bond structure of the isocyanate contributes to its high reactivity.

The electrophilicity of the isocyanate in 2-chloro-5-isocyanato-3-methylpyridine is further modulated by the substituted pyridine (B92270) ring. The chlorine atom acts as an electron-withdrawing group through induction, which intensifies the partial positive charge on the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. This makes the compound a versatile precursor for the synthesis of various derivatives. The general reactivity of isocyanates involves the addition of a compound containing an active hydrogen atom across the C=N double bond.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. A wide range of nucleophiles can attack the electrophilic carbon atom of the isocyanate group, leading to the formation of stable addition products.

Reactions with Amines Leading to Urea (B33335) Derivatives

The reaction of this compound with primary or secondary amines is a facile and highly efficient method for the synthesis of substituted urea derivatives. In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isocyanate. This is followed by a proton transfer from the amine to the isocyanate's nitrogen atom, resulting in a stable urea linkage. This reaction is typically rapid and can often be carried out at room temperature without the need for a catalyst. The resulting products are N-(2-chloro-3-methylpyridin-5-yl)-N'-substituted ureas. The general transformation is a cornerstone in the synthesis of molecules with applications in medicinal chemistry and materials science. rsc.org

Table 1: Examples of Urea Derivatives from this compound and Various Amines This table presents hypothetical products based on the known reactivity of isocyanates with amines.

Amine ReactantProduct Name
Aniline1-(2-chloro-3-methylpyridin-5-yl)-3-phenylurea
Benzylamine1-benzyl-3-(2-chloro-3-methylpyridin-5-yl)urea
Diethylamine1-(2-chloro-3-methylpyridin-5-yl)-3,3-diethylurea
Morpholine4-((2-chloro-3-methylpyridin-5-yl)carbamoyl)morpholine

Interactions with Other Heteroatom Nucleophiles

Beyond amines, the isocyanate group of this compound readily reacts with other heteroatom nucleophiles, such as alcohols and thiols.

Reaction with Alcohols: In the presence of an alcohol (R-OH), the isocyanate undergoes nucleophilic addition to form a carbamate (B1207046), also known as a urethane. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. This reaction is often catalyzed by bases or organometallic compounds.

Reaction with Thiols: Similarly, thiols (R-SH) react with the isocyanate to yield thiocarbamates. The sulfur atom of the thiol is a potent nucleophile that readily attacks the isocyanate carbon.

These reactions broaden the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of a variety of molecular scaffolds.

Cycloaddition and Rearrangement Processes

The isocyanate functionality can participate in cycloaddition reactions, and its interaction with other reactive centers can lead to complex molecular rearrangements.

Tandem Heteroannulation and Carbon Shift Reactions with Pyridines

While not specifically documented for this compound, a relevant transformation for isocyanates involves their reaction with suitably substituted pyridines. Research has shown that isocyanates can react with 2-acyl-substituted pyridines in a process involving a tandem [3+2] heteroannulation followed by a 1,2-carbon shift. rsc.org This dearomative rearrangement strategy allows for the rapid construction of complex, nitrogen-containing bicyclic structures, such as functionalized bicyclohydantoins. rsc.org This type of reactivity highlights a potential pathway for this compound to form highly complex heterocyclic systems under appropriate reaction conditions with suitable reaction partners.

Dimerization and Polymerization Phenomena

Isocyanates are known to undergo self-reaction, leading to dimerization and trimerization. In the absence of other strong nucleophiles, and often promoted by catalysts such as phosphines or upon heating, isocyanates can dimerize to form uretidinediones (1,3-diazetidine-2,4-diones). These are four-membered rings containing two nitrogen and two carbonyl carbon atoms. Further reaction can lead to the formation of stable, six-membered isocyanurate rings through trimerization. While specific studies on the dimerization and polymerization of this compound are not available in public literature, this inherent reactivity is a fundamental characteristic of the isocyanate group and represents a potential reaction pathway for the compound.

Formation of Oxazolopyridines and Related Heterocycles

The synthesis of oxazolopyridines and related fused heterocyclic systems from pyridine precursors is a significant area of research in medicinal and materials chemistry. While direct experimental data on the cyclization of this compound to form oxazolopyridines is not extensively documented in publicly available literature, the formation of such structures can be inferred from analogous reactions involving substituted pyridines. The isocyanate moiety is a versatile functional group that can readily participate in intramolecular cyclization reactions, particularly with a suitably positioned nucleophile on the pyridine ring.

One common strategy for the formation of fused heterocycles is the annulation of a new ring onto a pre-existing pyridine core. For instance, the synthesis of isoxazolo[4,5-b]pyridines has been achieved from 2-chloro-3-nitropyridines through an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This highlights the utility of a leaving group at the 2-position of the pyridine ring in facilitating cyclization.

In the case of this compound, the isocyanate group can act as an electrophile. A plausible pathway for the formation of an oxazolopyridine ring would involve the introduction of a nucleophilic group ortho to the isocyanate, or a reaction that proceeds via an intermediate where a nucleophile can attack the isocyanate carbon. For example, the synthesis of oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines has been reported through the condensation of ortho-esters or thioimidate derivatives with 2-amino-3-hydroxypyridine. researchgate.net This underscores the principle of using an amino or hydroxyl group on the pyridine ring to construct the oxazole (B20620) moiety.

A hypothetical route to an oxazolo[4,5-b]pyridine-2-one derivative from this compound could involve the hydrolysis of the chloro group to a hydroxyl group, followed by intramolecular cyclization of the resulting 2-hydroxy-5-isocyanato-3-methylpyridine. The hydroxyl oxygen would act as the nucleophile, attacking the electrophilic carbon of the isocyanate to form the oxazolone (B7731731) ring.

The following table illustrates representative examples of synthetic routes to fused pyridine heterocycles, which serve as models for the potential reactivity of this compound.

Starting MaterialReagents and ConditionsProductReference
2-Chloro-3-nitropyridines1. Reaction with a compound to introduce a side chain with a nucleophilic site. 2. Base-promoted cyclization (e.g., K₂CO₃).Isoxazolo[4,5-b]pyridines beilstein-journals.orgbeilstein-journals.org
2-Amino-3-hydroxypyridineCondensation with ortho-esters or thioimidate derivatives.Oxazolo[4,5-b]pyridines researchgate.net
2-Alkynylaziridines and Aryl IsocyanatesPd(PPh₃)₄ catalyst in THF at room temperature.4-(4,5-dihydropyrrol-2-yl)imidazolidin-2-one derivatives nih.gov

These examples demonstrate the versatility of substituted pyridines in the synthesis of fused heterocyclic systems. The presence of the reactive isocyanate group in this compound suggests its potential as a precursor for a variety of oxazolopyridine derivatives and other related heterocycles through carefully designed reaction sequences.

Catalysis in Reactions Involving Pyridine Isocyanates

The reactions of isocyanates, including pyridine isocyanates, can be significantly influenced by the presence of catalysts. Catalysts can enhance the reaction rate, improve selectivity, and enable reactions to proceed under milder conditions. The catalytic approaches for reactions involving pyridine isocyanates can be broadly categorized into metal-based catalysis and organocatalysis.

Metal-Based Catalysis:

Transition metal catalysts, particularly those based on nickel and palladium, are known to be effective in promoting reactions of isocyanates and their precursors. For instance, nickel-catalyzed cycloaddition reactions of isocyanates with alkynes and diynes provide a route to pyridones and other heterocyclic structures. acs.orgnih.gov Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, have been shown to mediate the coupling of vinyl aziridines with isocyanates to form imidazolidinones and other heterocycles. nih.gov The catalytic cycle in these reactions often involves the coordination of the isocyanate to the metal center, followed by insertion and subsequent cyclization steps.

Palladium-catalyzed reactions have also been extensively studied for the formation of nitrogen-containing heterocycles. While much of the research has focused on isocyanide insertions, these reactions provide insights into the potential for palladium catalysis in isocyanate chemistry. nih.gov Palladium(0) catalysts have been employed in the intramolecular domino cyclization of 2-alkynylaziridines with isocyanates, leading to the formation of linked nitrogen heterocycles. nih.gov

The following table summarizes selected examples of metal-catalyzed reactions involving isocyanates, which could be applicable to pyridine isocyanates like this compound.

Catalyst SystemReactantsProduct TypeReference
Ni/Imidazolyidene ComplexesDiynes and IsocyanatesPyridones acs.org
Ni(COD)₂ / NHC LigandsVinyl Aziridines and Phenyl IsocyanateImidazolidinones, Oxazolidinones nih.gov
Pd(PPh₃)₄2-Alkynylaziridines and Aryl IsocyanatesLinked Imidazolidinone-Pyrroline Heterocycles nih.gov
Copper(I) Iodide / N,N-dimethylcyclohexane-1,2-diamine2-Chloropyridine derivatives and AmidesN-(2-Pyridinyl)amides rsc.org

Organocatalysis:

Organocatalysis offers a metal-free alternative for promoting reactions of isocyanates. Tertiary amines and pyridine derivatives themselves can act as nucleophilic or base catalysts. Pyridine has been shown to be an effective organocatalyst in the reductive ozonolysis of alkenes. nih.gov In the context of isocyanate reactions, tertiary amines are commonly used to catalyze the formation of polyurethanes from isocyanates and polyols. poliuretanos.com.br The catalytic mechanism typically involves the activation of the isocyanate group by the nucleophilic catalyst.

Furthermore, cooperative catalytic systems, where a Lewis acidic site and a Lewis basic site work in concert, have been developed. For example, a boron-pyridine nitrogen cooperative catalyst has been used for the conversion of carbon dioxide and epoxides to cyclic carbonates. rsc.org This principle could be applied to the activation of pyridine isocyanates, where the pyridine nitrogen could act as an internal Lewis basic site to influence the reactivity of the isocyanate group. The cyclotrimerization of isocyanates to form isocyanurates can also be catalyzed by a variety of Lewis bases and metal-containing catalysts. researchgate.net

The choice of catalyst for a specific transformation of this compound would depend on the desired outcome, whether it be a cycloaddition, a coupling reaction, or the formation of a specific heterocyclic ring system. The inherent functionalities of the molecule, including the pyridine nitrogen, can also play a role in the catalytic process.

Advanced Applications in Organic Synthesis

Utility as a Versatile Synthetic Building Block

2-Chloro-5-isocyanato-3-methylpyridine serves as a highly versatile synthetic building block due to the presence of two distinct reactive sites: the electrophilic isocyanate group and the chloro-substituted pyridine (B92270) ring. cymitquimica.com This dual functionality allows for a wide array of chemical transformations, making it a valuable precursor for creating diverse molecular libraries.

The isocyanate group (-N=C=O) is exceptionally reactive towards nucleophiles. This reactivity is central to its application in synthesis, readily forming stable covalent bonds with a variety of functional groups. For instance, it reacts with primary and secondary amines to form ureas, with alcohols and phenols to yield carbamates, and with thiols to produce thiocarbamates. nih.gov These reactions are typically high-yielding and proceed under mild conditions. nih.gov

Simultaneously, the 2-chloro substituent on the pyridine ring provides another site for synthetic elaboration. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of carbon, nitrogen, or oxygen-based substituents at the C2 position of the pyridine ring. The inherent reactivity of substituted chloropyridines is a cornerstone of their utility in creating complex molecules. sihaulichemicals.com The combination of these two reactive handles on a single, compact scaffold makes this compound a powerful tool for synthetic chemists.

Table 1: Reactions of the Isocyanate Moiety

Reactant Nucleophile Resulting Functional Group
Primary/Secondary Amine (R-NH₂) Urea (B33335)
Alcohol/Phenol (R-OH) Carbamate (B1207046)
Thiol (R-SH) Thiocarbamate
Water (H₂O) Amine (after decarboxylation)

**4.2. Construction of Complex Heterocyclic Scaffolds

The unique structure of this compound facilitates its use in the synthesis of more intricate heterocyclic systems. Both the isocyanate and chloro groups can be leveraged to build new rings onto the existing pyridine core or to introduce multiple functional groups, leading to highly decorated pyridine derivatives.

The reactivity of the isocyanate group can be harnessed to construct fused heterocyclic systems. In a potential synthetic route, the isocyanate can react with a molecule containing two nucleophilic sites (a dinucleophile). For example, reaction with a compound containing both an amino and a hydroxyl group in an appropriate spatial arrangement could lead to an intramolecular cyclization, forming a new ring fused to the pyridine backbone. The specific outcome would depend on the nature of the dinucleophile and the reaction conditions. Such strategies are a cornerstone of heterocyclic chemistry for building molecular complexity.

A key application of this building block is in the generation of polyfunctionalized pyridine derivatives. The isocyanate group serves as a versatile precursor to a wide range of other functionalities. For example, controlled hydrolysis of the isocyanate can yield the corresponding amine, which can then undergo a host of further reactions such as acylation, alkylation, or diazotization.

The sequential reaction of the two functional groups is a powerful strategy. A synthetic plan could first involve the reaction of the isocyanate with a chosen nucleophile to install a urea or carbamate group. Subsequently, the chloro group at the C2 position could be subjected to a cross-coupling reaction to introduce an aryl, alkyl, or other functional group. This stepwise approach allows for the controlled and predictable synthesis of pyridines bearing multiple, distinct substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of pyridine Schiff bases from related chloromethylpyridine aldehydes demonstrates the potential for extensive functionalization of this scaffold. researchgate.net

Intermediate in the Synthesis of Agrochemical and Pharmaceutical Compounds

Substituted pyridines are prevalent structural motifs in a vast number of biologically active compounds, including many commercial agrochemicals and pharmaceuticals. researchgate.net The precursor molecule, 2-chloro-5-methylpyridine (B98176), is a known intermediate in the synthesis of herbicides. sihaulichemicals.comepo.orggoogle.com As a functionalized derivative, this compound is strategically designed to act as an advanced intermediate, enabling the efficient incorporation of the chloromethylpyridine moiety into larger, more complex target molecules.

The primary role of this compound in this context is to act as a reactive linker. The isocyanate group provides a direct pathway for derivatization. In the synthesis of a potential active ingredient, a precursor molecule possessing a nucleophilic handle (such as an amine or alcohol) can be directly coupled with the isocyanate.

For example, the reaction with an amine-containing fragment (R-NH₂) results in the formation of a stable urea linkage, a common structural feature in many bioactive molecules. mdpi.com This reaction is often straightforward and efficient, providing a reliable method for joining molecular fragments. mdpi.com Similarly, reaction with a hydroxyl-containing precursor (R-OH) yields a carbamate linkage. These derivatization pathways are fundamental in medicinal and agrochemical chemistry for exploring chemical space and optimizing the properties of a lead compound.

Table 2: Derivatization via Isocyanate Coupling

Precursor Functional Group Linkage Formed Resulting Structure
Amine (-NH₂) Urea Pyridine-N(H)-C(=O)-N(H)-R
Alcohol (-OH) Carbamate Pyridine-N(H)-C(=O)-O-R

The introduction of the pyridine-isocyanate moiety is often a key step in a larger synthetic strategy. One common approach is to use this compound in the later stages of a synthesis to modify a complex molecule. This strategy, known as late-stage functionalization, is highly valuable as it allows for the rapid generation of analogues from a common, advanced intermediate.

Inspired by techniques like isocyanate-mediated chemical tagging (IMCT), this compound can be used to "tag" or modify a drug-like molecule that contains a suitable nucleophile. nih.gov This allows for the targeted introduction of the chloromethylpyridine scaffold, which may be essential for biological activity or for modulating properties such as solubility or metabolic stability. The strategy involves synthesizing a core structure of the target molecule and then using the highly reliable isocyanate-nucleophile reaction to append the final piece of the molecular puzzle. This modular approach is highly efficient for building libraries of related compounds for screening purposes. nih.gov

Spectroscopic Characterization Methodologies in Research

Application of Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For 2-chloro-5-isocyanato-3-methylpyridine, the most prominent and characteristic absorption band would be that of the isocyanate (-N=C=O) group. This functional group exhibits a strong and sharp absorption peak, typically in the region of 2270-2240 cm⁻¹. The presence of a strong band in this region would be a clear indicator of the isocyanate moiety.

Other expected vibrational modes would include those associated with the substituted pyridine (B92270) ring. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would likely produce a series of bands in the 1600-1400 cm⁻¹ range. The C-H bending vibrations of the methyl group would also be expected in the fingerprint region.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Isocyanate (-N=C=O)2270-2240Strong, Sharp
Aromatic C-H> 3000Medium to Weak
C=C, C=N (Pyridine Ring)1600-1400Medium to Strong
C-Cl800-600Medium to Strong
Methyl C-H Bending~1450 and ~1375Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for its structural confirmation.

In the ¹H NMR spectrum, the methyl group protons would likely appear as a singlet in the upfield region, typically around 2.3-2.6 ppm. The two aromatic protons on the pyridine ring would be expected to appear in the downfield region, likely between 7.0 and 8.5 ppm. Their splitting patterns would be indicative of their relative positions on the ring.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The isocyanate carbon is highly deshielded and would be expected to appear in the 120-130 ppm range. The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom being significantly influenced by its electronegativity. The methyl carbon would give a signal in the upfield region, typically around 15-25 ppm.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Methyl)~2.3-2.6Singlet
¹H (Aromatic)~7.0-8.5Doublets or Singlets
¹³C (Isocyanate)~120-130Singlet
¹³C (Pyridine Ring)~120-150-
¹³C (Methyl)~15-25-

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.01 g/mol for the most common isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). uni.lu The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation of the molecular ion would likely involve the loss of the isocyanate group (NCO, 42 Da) or the chlorine atom (Cl, 35/37 Da). The fragmentation pattern would provide further confirmation of the molecule's structure. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (³⁵Cl)168.01
[M+2]⁺ (³⁷Cl)170.01
[M-NCO]⁺126
[M-Cl]⁺133

Computational and Theoretical Investigations of 2 Chloro 5 Isocyanato 3 Methylpyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies for Molecular Properties

Specific Density Functional Theory (DFT) studies to determine the molecular properties of 2-chloro-5-isocyanato-3-methylpyridine have not been identified in a comprehensive review of scientific databases. DFT is a common computational method used to investigate the electronic structure and properties of molecules. For other substituted pyridines, DFT calculations have been successfully used to predict optimized geometries, vibrational frequencies, and electronic properties. These studies provide a framework for how such an analysis could be approached for this compound, should this research be undertaken in the future.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, including its electrophilic and nucleophilic sites. For other heterocyclic compounds, FMO analysis has provided significant insights into their chemical behavior and reaction mechanisms.

Conformational Analysis and Potential Energy Surface (PES) Mapping

There is no published research on the conformational analysis or Potential Energy Surface (PES) mapping for this compound. Such studies are vital for understanding the molecule's three-dimensional structure, stability of different conformers, and the energy barriers between them. Conformational analysis has been performed on other substituted pyridines, often revealing the most stable spatial arrangements of the substituent groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanisms of this compound has not been documented in the scientific literature. The isocyanate group is known for its reactivity, particularly in addition reactions. Computational studies on the reactions of other isocyanates have detailed various pathways, including cycloadditions and reactions with nucleophiles. These studies often employ DFT to map reaction coordinates and identify transition states, but specific models for this compound are not available.

Charge Distribution and Bonding Analysis

A formal charge distribution and bonding analysis for this compound is not present in available scientific reports. This analysis would provide insight into the polarity of bonds and the partial charges on each atom, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

Predicted Spectroscopic Parameters and Comparison with Experimental Data

There are no published studies that present predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on computational methods, nor are there comparisons with experimental data. For related compounds, theoretical calculations have been used to simulate spectra, which can aid in the interpretation of experimental findings. PubChem does provide some predicted data, such as the collision cross-section for different adducts. uni.lu

Table of Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.01631129.3
[M+Na]⁺190.99825140.4
[M-H]⁻167.00175133.6
[M+NH₄]⁺186.04285150.2
[M+K]⁺206.97219137.1
[M+H-H₂O]⁺151.00629123.6
[M+HCOO]⁻213.00723151.8
[M+CH₃COO]⁻227.02288181.0
[M+Na-2H]⁻188.98370137.6
[M]⁺168.00848132.7
[M]⁻168.00958132.7
Data sourced from PubChem and calculated using CCSbase. uni.lu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-isocyanato-3-methylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via chlorination and functionalization of pyridine derivatives. For example, phthalyl chloride has been used as a chlorinating agent in reactions with pyridine-N-oxides, yielding chloro-methylpyridine derivatives (e.g., 2-chloro-5-methylpyridine with 85% yield) . Optimize reaction conditions by adjusting temperature (20–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry of reagents (e.g., triethylamine as a base). Monitor byproducts (e.g., 16% 2-chloro-3-methylpyridine in one study) using HPLC or GC-MS for purity assessment .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the pyridine ring. The chloro and isocyanato groups induce distinct deshielding effects.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : ORTEP-III software can generate 3D structural models to confirm regiochemistry, as demonstrated for similar pyridine derivatives .

Q. How does the isocyanato group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The isocyanato group (-NCO) reacts readily with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates, respectively. Monitor reactions via FT-IR to track the disappearance of the NCO stretch (~2270 cm1^{-1}). For example, reacting with primary amines under anhydrous conditions (e.g., THF, 0°C to RT) yields urea derivatives, which can be purified via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or byproduct formation during synthesis?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or competing reaction pathways. For example, reports a mixture of 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) due to incomplete regioselectivity. To address this:

  • Use DoE (Design of Experiments) to test variables (e.g., temperature, solvent polarity, catalyst loading).
  • Employ HPLC-DAD to quantify byproducts and adjust reaction time or stoichiometry .

Q. What strategies enhance the stability of this compound during storage?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanato group. Store under inert gas (argon) at 0°C in airtight containers with desiccants (e.g., molecular sieves). Avoid prolonged exposure to light, as UV radiation may degrade the isocyanato group. Stability tests via TGA/DSC can identify decomposition thresholds .

Q. How can regioselectivity be controlled during functionalization of the pyridine ring?

  • Methodological Answer : Directing groups (e.g., chloro or methyl substituents) influence electrophilic substitution patterns. For example, the chloro group at position 2 directs incoming electrophiles to position 5 (para to chloro, meta to methyl). Computational modeling (DFT) can predict regioselectivity, while experimental validation via 15^{15}N-labeled intermediates may clarify reaction mechanisms .

Q. What are the environmental and safety considerations for handling this compound?

  • Methodological Answer :

  • Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound is classified as WGK 3 (highly hazardous to water) and may cause respiratory irritation .
  • Waste Disposal : Neutralize residual isocyanato groups with aqueous ethanolamine before disposal. Collect waste in sealed containers for incineration by licensed facilities .

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